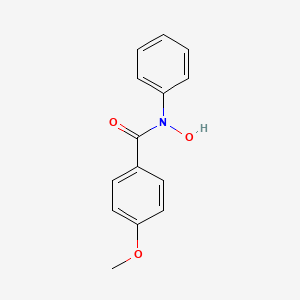
N-hydroxy-4-methoxy-N-phenylbenzamide
Vue d'ensemble
Description
“N-hydroxy-4-methoxy-N-phenylbenzamide” is a chemical compound with the molecular formula C14H13NO3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “N-hydroxy-4-methoxy-N-phenylbenzamide” consists of a benzamide core with a methoxy group and a phenyl group attached . The molecular weight of this compound is 243.26 g/mol .Physical And Chemical Properties Analysis
“N-hydroxy-4-methoxy-N-phenylbenzamide” has a molecular weight of 243.26 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 420.2±47.0 °C at 760 mmHg, and a flash point of 208.0±29.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
The structure and absolute configuration of N-phenylbenzamide derivatives, including the impact of substituents on the amide group and the replacement of methoxy groups with hydroxy groups, have been studied using NMR spectrometry and X-ray crystallography. These studies are essential for understanding the molecular properties and potential applications in medicinal chemistry (Galal et al., 2018).
Antioxidant Properties
Research has shown that amino-substituted benzamide derivatives, including those with methoxy and hydroxy groups, exhibit significant antioxidant capacities. These findings are crucial for developing new antioxidant agents, potentially leading to therapeutic applications (Perin et al., 2018).
Antiviral Activity
N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activities, especially against Enterovirus 71. Certain derivatives have shown promising results, suggesting potential for developing new antiviral drugs (Ji et al., 2013).
Electromechanical Properties
The relationship between structure and function in N-phenylbenzamide derivatives has been explored, particularly their potential in electronic applications like molecular rectification and conductance. Modifications like methoxy group functionalization can enhance these properties, indicating possible uses in nanoelectronics (Koenigsmann et al., 2016).
Corrosion Inhibition
Studies on N-phenyl-benzamides, particularly those with methoxy substituents, have demonstrated their effectiveness as corrosion inhibitors. This is particularly relevant for mild steel in acidic environments, providing insights into industrial applications for protecting metals (Mishra et al., 2018).
Anti-Hepatitis B Virus Activity
Specific N-phenylbenzamide derivatives have been identified as potential anti-HBV agents. These compounds have shown higher activity against both wild-type and drug-resistant HBV strains compared to conventional treatments, indicating their potential in antiviral therapy (Cui et al., 2020).
Biosensing Applications
N-phenylbenzamide derivatives have been used in the development of sensitive biosensors. For example, modified electrodes with these compounds have been employed for the determination of biomolecules like glutathione, showcasing their utility in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
N-hydroxy-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-7-11(8-10-13)14(16)15(17)12-5-3-2-4-6-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEJZBWBEXZVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-4-methoxy-N-phenylbenzamide | |
CAS RN |
13664-49-8 | |
| Record name | 4-METHOXY-N-PHENYLBENZOHYDROXAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)
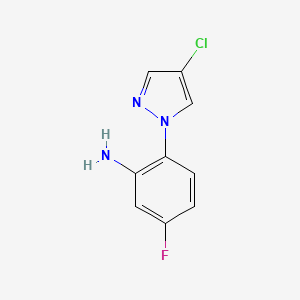
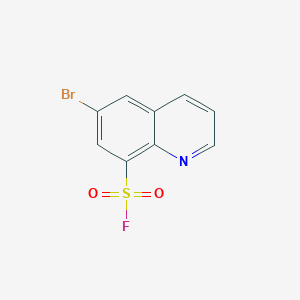
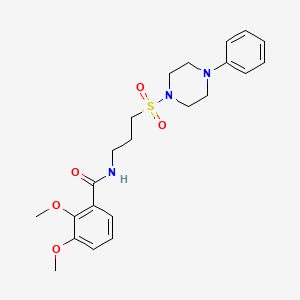
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)
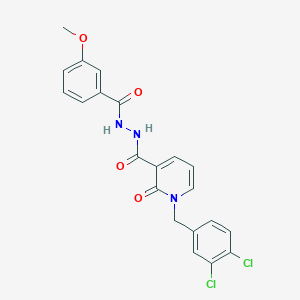
![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2979068.png)
![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)
![2-((4-isopropylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2979073.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)
![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)